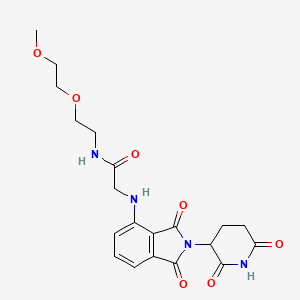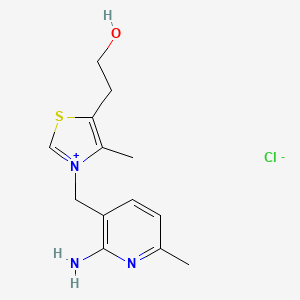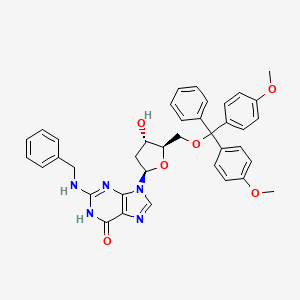![molecular formula C9H13NO4 B12934970 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is a compound characterized by its unique spirocyclic structure, which consists of two cyclobutane rings fused together. This compound is of significant interest in various fields of scientific research due to its conformationally restricted nature, making it a valuable tool for studying molecular interactions and mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid typically involves the use of 3-oxocyclobutanecarboxylic acid as a precursor. A key step in the synthesis is the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative, which constructs the spiro[3.3]heptane skeleton . The reaction conditions often involve the use of a stabilized oxaphosphetane intermediate in the Wittig reaction .
Industrial Production Methods
While specific industrial production methods for 2-Aminospiro[3
Análisis De Reacciones Químicas
Types of Reactions
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for catalysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conformationally restricted structure allows it to mimic the behavior of glutamic acid, thereby influencing various biochemical pathways . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminospiro[3.3]heptane-1,6-dicarboxylic acid: Another spirocyclic analogue of glutamic acid with similar conformational restrictions.
6-Aminospiro[3.3]heptane-2-carboxylic acid: A related compound with a different substitution pattern on the spirocyclic backbone.
Uniqueness
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is unique due to its specific arrangement of amino and carboxylate groups, which provides distinct conformational properties and reactivity. This uniqueness makes it a valuable tool for studying molecular interactions and designing new materials .
Propiedades
Fórmula molecular |
C9H13NO4 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
2-aminospiro[3.3]heptane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c10-9(7(13)14)3-8(4-9)1-5(2-8)6(11)12/h5H,1-4,10H2,(H,11,12)(H,13,14) |
Clave InChI |
BDNCBINKHKRPQY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(C2)(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)


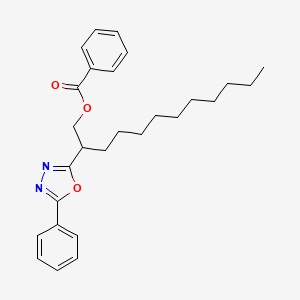
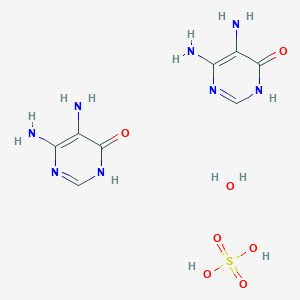
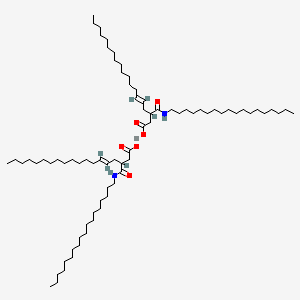

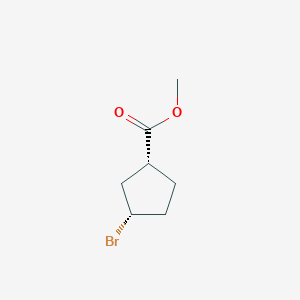
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)

![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)
